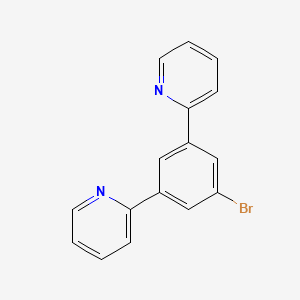

2,2'-(5-Bromo-1,3-phenylene)dipyridine

Descripción

Overview of Bipyridine and Substituted Phenylene Ligands in Contemporary Coordination Chemistry and Materials Science

Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry. rsc.org Their ability to form stable complexes with a vast array of transition metals has led to their use in applications ranging from catalysis to light-emitting materials. rsc.orgorgsyn.org The delocalized π-electron system of the pyridyl rings makes bipyridine ligands crucial for creating materials with interesting photophysical properties, such as those used in solar energy conversion and organic light-emitting diodes (OLEDs). orgsyn.org

Strategic Significance of Bromine Functionalization in Ligand Design for Synthetic Versatility and Reactivity Modulation

The introduction of a bromine atom onto the phenylene bridge of the ligand is a strategic design choice that offers several advantages. Bromine is an effective functional group for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the straightforward synthesis of more complex, multi-component structures by replacing the bromine atom with other functional groups or larger molecular fragments. This synthetic versatility is a key reason for the interest in bromo-substituted ligands.

Furthermore, the presence of bromine can modulate the electronic properties of the ligand and, consequently, the resulting metal complex. Bromine is an electron-withdrawing group, which can influence the energy levels of the molecular orbitals involved in metal-ligand bonding. This can affect the photophysical properties of the complex, such as its absorption and emission wavelengths, and its redox potentials. researchgate.net The heavy atom effect of bromine can also enhance processes like intersystem crossing, which is important in the design of phosphorescent materials. mdpi.com

Current Research Landscape of Bridged Bipyridines and their Diverse Applications

The field of bridged bipyridines is an active area of research, with a focus on creating new ligands for a wide range of applications. Scientists are designing and synthesizing bridged bipyridines with different spacer units to control the properties of the resulting metal complexes. These complexes are being investigated for their potential use as photocatalysts for hydrogen production, as components in supramolecular assemblies, and as active materials in OLEDs. rsc.org The ability to create well-defined molecular architectures with specific functions is a major driver of this research. The compound 2,2'-(5-bromo-1,3-phenylene)dipyridine is a prime example of a building block that enables the construction of such sophisticated systems, with its bromine atom serving as a key handle for further elaboration. This makes it a valuable tool for chemists and material scientists working at the forefront of these fields.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBQKTWLOQGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451541 | |

| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150239-89-7 | |

| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 5 Bromo 1,3 Phenylene Dipyridine and Advanced Derivatization

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Pyridyl Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone for the construction of the core structure of 2,2'-(5-Bromo-1,3-phenylene)dipyridine, enabling the efficient formation of the crucial aryl-pyridyl C-C bonds.

Suzuki-Miyaura Coupling Strategies from Boronic Acid/Ester Precursors

The Suzuki-Miyaura coupling is a widely employed and versatile method for the synthesis of biaryl and heteroaryl compounds, prized for its mild reaction conditions and tolerance of a wide array of functional groups. libretexts.org A prevalent strategy for the synthesis of the target compound and its analogues involves the palladium-catalyzed reaction of a dihalobenzene with a pyridylboronic acid or ester.

A representative synthesis of a closely related isomer, 3,3'-(5-bromo-1,3-phenylene)dipyridine, utilizes 1,3,5-tribromobenzene (B165230) as the starting aryl halide and 3-pyridylboronic acid as the coupling partner. rsc.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate and a suitable solvent system, often a mixture of an organic solvent and water. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product. libretexts.org

For the synthesis of this compound, a similar approach would involve the coupling of 1,3,5-tribromobenzene with 2-pyridylboronic acid. The regioselectivity of the coupling, where two of the three bromine atoms are substituted, is a key consideration. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to favor the desired disubstituted product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| 1,3,5-Tribromobenzene | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85.4% | rsc.org |

| Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | Good to Excellent | nih.gov |

This table is interactive. You can sort and filter the data.

Stille Coupling Methods Utilizing Organotin Reagents

The Stille coupling offers an alternative palladium-catalyzed route for the formation of C-C bonds, utilizing organotin reagents (organostannanes). wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. nih.gov The general mechanism involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org

In the context of synthesizing this compound, a plausible Stille coupling strategy would involve the reaction of a dihalo-bromobenzene, such as 1,3-dibromo-5-halobenzene, with 2-(tributylstannyl)pyridine. The choice of palladium precursor, commonly Pd(PPh₃)₄ or Pd₂(dba)₃, and the addition of ligands are crucial for an efficient reaction. rsc.org The reaction is typically carried out in a non-polar solvent like toluene (B28343) at elevated temperatures.

A key advantage of the Stille reaction is its potential for stepwise functionalization, which can be valuable for creating asymmetrically substituted derivatives. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. libretexts.org

Table 2: Key Components in Stille Coupling Reactions

| Component | Examples | Role in Reaction | Reference |

| Organotin Reagent | 2-(Tributylstannyl)pyridine | Pyridyl group donor | |

| Organic Halide | 1,3-Dibromo-5-halobenzene | Phenyl backbone | rsc.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates C-C bond formation | rsc.org |

| Solvent | Toluene, DMF | Reaction medium | rsc.org |

This table is interactive. You can sort and filter the data.

Other Catalytic C-C and C-N Bond Forming Reactions

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions can be employed for the synthesis and derivatization of the phenylenedipyridine scaffold. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be utilized to introduce nitrogen-based functional groups. acs.org This would involve the reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand. This post-synthetic modification allows for the creation of a diverse range of derivatives with potentially interesting electronic and photophysical properties.

Regioselective Functionalization and Post-Synthetic Modification of the Phenylenedipyridine Scaffold

Once the core this compound structure is synthesized, further functionalization can be achieved to tailor its properties. The bromine atom serves as a versatile handle for a variety of post-synthetic modifications.

Subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be performed at the bromine position to introduce additional aryl, alkyl, or alkynyl groups. This allows for the extension of the conjugated system and the fine-tuning of the molecule's electronic properties. The synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes has been reported, demonstrating the feasibility of such selective modifications. wikipedia.org

Furthermore, the nitrogen atoms in the pyridine (B92270) rings can be targeted for functionalization, for example, through N-oxidation or quaternization, which can alter the electronic character and solubility of the compound.

Strategies for Directed Introduction of the Bromine Substituent and its Transformation

The synthesis of this compound necessitates the selective introduction of a bromine atom at the 5-position of the 1,3-diphenylbenzene core. One approach is to start with a pre-functionalized central ring, such as 1,3,5-tribromobenzene, and perform a double cross-coupling reaction, leaving the third bromine atom intact. rsc.org

Alternatively, direct C-H bond bromination of the 1,3-di(2-pyridyl)benzene (B3047261) precursor could be explored. Electrophilic aromatic substitution reactions on the central phenyl ring would be directed by the two pyridyl substituents. The pyridyl groups are deactivating and meta-directing; therefore, direct bromination would likely lead to substitution at the 5-position, which is meta to both pyridyl groups. However, controlling the regioselectivity to achieve mono-bromination can be challenging and may require careful optimization of reaction conditions, including the choice of brominating agent and catalyst. Palladium-catalyzed C-H activation/halogenation is an emerging strategy that could offer greater control over the regioselectivity of bromination. rsc.org

The bromine atom, once introduced, is a key functional group for further transformations. As mentioned previously, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. It can also be converted to other functional groups through nucleophilic aromatic substitution or by conversion to an organometallic reagent, such as a Grignard or organolithium species, followed by reaction with an electrophile.

Process Optimization and Scalability Considerations for Efficient Synthesis

For the large-scale synthesis of this compound, particularly for applications in materials science, process optimization and scalability are critical factors. The Suzuki-Miyaura coupling is often favored for industrial applications due to the lower toxicity of boronic acids compared to organotin reagents and the relative ease of byproduct removal. libretexts.orgwikipedia.org

Key aspects of process optimization include:

Catalyst Selection and Loading: Identifying a highly active and stable palladium catalyst and minimizing its loading to reduce costs and residual metal contamination in the product.

Solvent and Base Selection: Choosing environmentally benign and easily recoverable solvents and cost-effective bases. The use of aqueous solvent systems can be advantageous. wikipedia.org

Reaction Time and Temperature: Optimizing these parameters to maximize yield and minimize the formation of impurities.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to obtain the final product with high purity.

The development of robust and scalable synthetic routes is an ongoing area of research, with a focus on improving the efficiency, cost-effectiveness, and environmental footprint of the synthesis of complex heterocyclic compounds like this compound. mdpi.comresearchgate.net

Coordination Chemistry of 2,2 5 Bromo 1,3 Phenylene Dipyridine

Complexation with Diverse Transition Metal Ions

The two nitrogen atoms of the pyridine (B92270) rings in 2,2'-(5-Bromo-1,3-phenylene)dipyridine readily coordinate to a single metal center, forming stable five-membered chelate rings. The electronic and steric properties of the ligand, influenced by the bulky bromine substituent and the specific dihedral angle between the pyridine rings and the central phenyl group, play a crucial role in determining the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Platinum Group Metal Complexes

Complexes of the platinum group metals are widely studied for their potential applications in catalysis and as phosphorescent materials. The synthesis of platinum(II) complexes with this compound typically involves the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the ligand in a suitable solvent.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. The coordination of the ligand to the platinum center leads to characteristic downfield shifts of the proton signals of the pyridine rings. Elemental analysis is used to confirm the stoichiometry of the complexes.

While specific research on platinum complexes of this compound is limited in publicly accessible literature, related studies on similar bipyridyl ligands suggest that square planar geometries are commonly adopted by Pt(II) ions.

Investigation of First-Row Transition Metal Coordination

First-row transition metals, owing to their abundance and diverse electronic properties, are of great interest in coordination chemistry. The complexation of this compound with first-row transition metal ions such as iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) is anticipated to yield a range of coordination compounds with varying geometries and magnetic properties.

The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent like methanol, ethanol, or acetonitrile. The resulting complexes can often be isolated as crystalline solids.

Characterization techniques for these complexes include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine nitrogen atoms to the metal center, evidenced by shifts in the C=N and C=C stretching vibrations of the pyridine rings.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which is crucial for understanding the electronic structure and spin state of the metal ion.

Exploration of Other Metal Ion Coordination Modes and Geometries

Beyond the platinum group and first-row transition metals, this compound has the potential to coordinate with a variety of other metal ions, including those from the second and third-row transition series, lanthanides, and actinides. The coordination mode is expected to be predominantly bidentate, leading to the formation of mononuclear complexes. However, the possibility of the bromine atom participating in weaker interactions or the ligand bridging between two metal centers under specific conditions cannot be entirely ruled out, potentially leading to different coordination geometries.

Structural Elucidation and Conformational Analysis of Metal Complexes

The precise arrangement of atoms in a metal complex is fundamental to understanding its properties and reactivity. X-ray crystallography is the most powerful technique for the unambiguous determination of the solid-state structure of these compounds.

Mononuclear Complex Architectures

In a mononuclear complex, a single metal ion is coordinated by one or more molecules of the this compound ligand. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various coordination geometries can be adopted. For instance, a four-coordinate metal ion could exhibit a square planar or tetrahedral geometry, while a six-coordinate metal ion would typically adopt an octahedral geometry.

The crystal structure of the free ligand, this compound, has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC). This information provides a baseline for understanding the conformational changes that occur upon coordination to a metal ion.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 272856 |

| Empirical Formula | C₁₆H₁₁BrN₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

This data pertains to the free ligand and serves as a reference for comparison with its metal complexes.

Assembly of Dinuclear and Polynuclear Coordination Compounds

While this compound is primarily a chelating ligand, the formation of dinuclear or polynuclear structures is conceivable through several mechanisms. One possibility involves the use of additional bridging ligands that can connect two or more mononuclear units of the [M(this compound)ₙ] type.

Another intriguing possibility is the use of the bromine substituent as a synthetic handle. Through reactions such as palladium-catalyzed cross-coupling, the bromo group could be replaced with another coordinating unit, effectively transforming the initial ligand into a larger, bridging ligand capable of coordinating to multiple metal centers. This approach would allow for the rational design and synthesis of complex polynuclear architectures with potentially novel photophysical or catalytic properties. However, specific examples of such dinuclear or polynuclear complexes involving this compound are not widely reported in the available literature.

Formation of Helical and Extended Polymeric Coordination Frameworks

The pre-organized V-shape of this compound makes it an excellent candidate for the construction of helical and extended polymeric coordination frameworks. The reaction of this ligand with metal ions that possess specific coordination preferences can lead to the self-assembly of elaborate one-, two-, or three-dimensional structures.

A notable example is the reaction of this compound with copper(I) iodide, which yields a one-dimensional double-stranded helical coordination polymer with the formula [Cu₂(μ-I)₂(μ-L)]n (where L is the dipyridine ligand). In this structure, two copper(I) centers are bridged by two iodide ions, forming a [Cu₂(μ-I)₂] rhomboid core. These rhomboid units are then linked by the bridging dipyridine ligands, which coordinate to the copper centers through their nitrogen atoms. The constrained bite angle of the ligand, combined with the tetrahedral coordination geometry of the Cu(I) ions, induces a helical twist, resulting in the formation of a double-stranded, or meso-helical, chain. The bromine atoms are positioned on the exterior of the helical structure.

The formation of such polymeric frameworks is not limited to copper(I). The interaction with other metal ions can lead to different structural motifs. For instance, the combination of angular dipyridyl ligands with metal ions favoring linear or tetrahedral coordination geometries is a well-known strategy for generating helical polymers. rsc.orgresearchgate.net The rigidity of the 1,3-phenylene backbone, coupled with the rotational freedom of the pyridyl rings, allows the ligand to adapt to the coordination requirements of different metals, leading to a variety of polymeric and discrete polynuclear complexes. researchgate.net

Table 1: Structural Features of a Helical Polymer with this compound

| Feature | Description |

|---|---|

| Complex Formula | [Cu₂(μ-I)₂(μ-L)]n |

| Metal Center | Copper(I) |

| Coordination Geometry | Tetrahedral |

| Structural Motif | Double-stranded meso-helix |

| Bridging Ligands | Iodide, this compound |

| Polymer Dimensionality | 1D |

Impact of the Bromine Substituent on Metal-Ligand Interactions, Coordination Geometry, and Electronic States

The bromine substituent on the central phenylene ring of the ligand exerts a significant influence on the resulting metal complexes through a combination of steric and electronic effects.

Electronic Effects: Bromine is an electron-withdrawing group, which reduces the electron density on the aromatic rings of the ligand. This inductive effect can influence the basicity of the pyridyl nitrogen atoms, potentially weakening the metal-ligand bonds compared to its non-brominated analogue. Studies on related halogenated ligands have shown that such electronic modifications can have a significant impact on the spectral and binding properties of their metal complexes. researchgate.net The electron-withdrawing nature of the substituent can also affect the energy of the ligand's molecular orbitals, which in turn influences the ligand-to-metal charge transfer (LMCT) bands in the electronic spectra of the complexes.

The presence of the bulky bromine atom can also influence the conformation of the ligand upon coordination, affecting the dihedral angles between the pyridyl and central phenyl rings. This can lead to subtle changes in the coordination geometry around the metal center compared to complexes with the non-substituted parent ligand.

Ligand Field Theory and Molecular Orbital Analysis of Metal-Ligand Bonding

The electronic properties and bonding in complexes of this compound can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. dalalinstitute.comresearchgate.net These models provide a framework for understanding the splitting of the metal d-orbitals upon coordination and the nature of the metal-ligand bonds.

In an octahedral complex, the two pyridyl nitrogen atoms of the ligand act as σ-donors, interacting with the metal's d-orbitals. This interaction leads to the splitting of the d-orbitals into the t₂g and e_g sets. etsu.edu The energy difference between these sets, known as the ligand field splitting parameter (Δ_o or 10Dq), is determined by the field strength of the ligand. Pyridine-based ligands are generally considered to be of intermediate field strength.

The bromine substituent's electron-withdrawing nature decreases the σ-donor strength of the pyridyl nitrogens, which would be expected to result in a smaller Δ_o value compared to the unsubstituted 1,3-di(2-pyridyl)benzene (B3047261) ligand. This can affect the spin state of the metal ion (high-spin vs. low-spin) in complexes with metals like Fe(II) or Co(II).

A molecular orbital approach provides a more detailed picture of the bonding. rsc.orgdalalinstitute.com The σ-donation from the nitrogen lone pairs to the metal's empty d-orbitals forms the primary metal-ligand bonds. Additionally, the pyridine rings possess π-systems that can engage in π-backbonding with filled metal d-orbitals of appropriate symmetry (t₂g in an octahedral field). This involves the transfer of electron density from the metal to the ligand's π* anti-bonding orbitals. This back-donation strengthens the metal-ligand bond and is characteristic of complexes with π-acceptor ligands like pyridines. The electron-withdrawing bromine atom can enhance the π-acceptor character of the ligand by lowering the energy of the π* orbitals, potentially strengthening the π-backbonding component of the metal-ligand interaction.

Computational studies, such as Density Functional Theory (DFT), can provide quantitative insights into the MO diagrams of these complexes. Such analyses reveal the percentage contributions of metal and ligand orbitals to the final molecular orbitals, offering a detailed description of σ-bonding, π-backbonding, and the electronic effects of the bromine substituent on the frontier orbitals (HOMO and LUMO) of the complex. researchgate.net

Supramolecular Assembly and Advanced Materials Science Applications of 2,2 5 Bromo 1,3 Phenylene Dipyridine Derivatives

Rational Design Principles for Self-Assembled Supramolecular Architectures

The self-assembly of 2,2'-(5-Bromo-1,3-phenylene)dipyridine into ordered supramolecular structures is governed by a series of predictable non-covalent interactions. The primary driving forces are the halogen bonding capabilities of the bromine atom and the hydrogen bonding and metal-coordinating sites of the dipyridyl moiety.

The bromine atom on the phenylene ring is a key player in directing the assembly process through halogen bonding. researchgate.netrsc.org This interaction, where the electropositive region on the bromine atom (the σ-hole) is attracted to an electron-rich site, can lead to the formation of highly directional and robust structures. researchgate.net In the case of this compound, the nitrogen atoms of the pyridine (B92270) rings in adjacent molecules can act as halogen bond acceptors, leading to the formation of one-dimensional chains or more complex networks. researchgate.netrsc.org The strength and directionality of these N···Br halogen bonds can be fine-tuned by the electronic properties of the surrounding molecular framework. researchgate.net

Application as Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bitopic and angular nature of this compound makes it a promising candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comrsc.org The two pyridine nitrogen atoms can coordinate to metal ions or clusters, forming the nodes of the framework, while the central phenylene unit acts as a rigid spacer.

The geometry of the this compound linker is crucial in determining the final structure of a MOF or coordination polymer. The 1,3-substitution pattern on the central phenyl ring dictates a specific angular disposition of the coordinating pyridine units. This inherent bend in the linker can promote the formation of discrete metallamacrocycles or lead to the assembly of 1D, 2D, or 3D polymeric networks, depending on the coordination preferences of the metal center. rsc.orgnih.gov

Table 1: Potential Influence of this compound on MOF Properties

| Feature of Linker | Potential Impact on MOF Structure |

| Angular disposition of pyridine units | Can lead to the formation of discrete metallamacrocycles or extended networks with specific topologies. |

| Bromine substituent | May participate in intra-framework halogen bonding, reinforcing the structure and influencing pore chemistry. |

| Rigidity of the phenylene core | Contributes to the formation of robust frameworks with permanent porosity. |

The pores of MOFs constructed with this compound-based linkers would be decorated with bromine atoms, which could create specific binding sites for certain guest molecules. This functionalization of the pore surface is a key strategy for enhancing the selectivity of adsorption. The bromine atoms can engage in halogen bonding with electron-rich guest molecules, potentially enabling the selective capture of specific gases or organic vapors.

While direct studies on MOFs from this specific linker are not prevalent, research on related systems demonstrates the principle. For instance, MOFs with other functionalized linkers have been shown to selectively adsorb benzene (B151609) over cyclohexane (B81311) due to favorable van der Waals interactions. mdpi.com The introduction of a halogen bond donor like bromine could further enhance such selectivities. The ability to precisely tune the pore size and chemical environment by selecting appropriate linkers is a fundamental advantage of MOFs for applications in gas storage and separation. nih.gov The strategic placement of functional groups like bromine within the pores can lead to materials with tailored adsorption properties for specific applications.

Incorporation into Conjugated Polymers and Organic Semiconductor Materials

The electronic properties of this compound make it a valuable building block for conjugated polymers and organic semiconductor materials. The dipyridylphenylene core can be integrated into larger π-conjugated systems, and the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions.

Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conjugated polymers directly onto electrode surfaces. While studies specifically on the electropolymerization of this compound are not widely reported, research on the structurally analogous compound, 9,9′-(5-bromo-1,3-phenylene)biscarbazole (BPBC), provides significant insights. mdpi.com In this related system, the bromo-substituted phenylene core is flanked by carbazole (B46965) units, which are known to undergo electrochemical polymerization. mdpi.com

The electrochemical oxidation of such monomers leads to the formation of a polymer film on the working electrode. mdpi.com The properties of the resulting polymer, such as its color, redox stability, and conductivity, can be tuned by copolymerizing the monomer with other electroactive species. mdpi.com For instance, copolymers of BPBC with various dithiophene derivatives have been synthesized electrochemically, yielding films with a range of colors and electrochromic properties. mdpi.com It is conceivable that this compound could be similarly polymerized, or more likely, used as a precursor to create more complex monomers for electropolymerization, leading to the formation of thin films with potential applications in electrochromic devices.

Table 2: Electrochemical and Electrochromic Properties of a Polymer from a Structurally Related Monomer (PBPBC)

| Property | Value | Wavelength (nm) |

| Onset Oxidation Potential (Eonset) of Monomer | 1.26 V | N/A |

| Transmittance Change (ΔT) of Polymer Film | 29.6% | 1040 |

| Coloration Efficiency (η) of Polymer Film | 140.3 cm² C⁻¹ | 1040 |

| Data for the homopolymer of 9,9′-(5-bromo-1,3-phenylene)biscarbazole (PBPBC). mdpi.com |

The compound this compound is recognized as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). In this context, it serves as a building block for constructing more complex host or emissive materials with tailored electronic properties. The bromine atom is particularly useful as it allows for the facile introduction of other functional groups via cross-coupling reactions, enabling the synthesis of a wide variety of derivatives with optimized charge transport and luminescent characteristics.

The dipyridylphenylene unit itself imparts desirable electronic properties, contributing to the stability and charge-carrying capabilities of the final OLED material. By modifying the structure through the bromine handle, researchers can fine-tune the energy levels (HOMO/LUMO) of the resulting compounds to ensure efficient charge injection, transport, and recombination within the OLED device stack. This molecular engineering approach is critical for achieving high-performance displays and lighting solutions with improved efficiency, color purity, and operational lifetime. While this compound is an intermediate, its structural motifs are integral to the final functional materials in optoelectronic applications.

Development of High-Performance Electron Transporting and Hole Transporting Materials

The development of efficient organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) hinges on the performance of their charge-transporting layers. Hole-transporting materials (HTMs) and electron-transporting materials (ETMs) are crucial for facilitating the movement of charge carriers to the emissive or active layer, ensuring high efficiency and device stability.

The core structure of this compound, which is a derivative of 1,3-di(2-pyridyl)benzene (B3047261), is particularly relevant for these applications. The pyridine moieties are known for their electron-deficient nature, which can be advantageous for electron transport. By incorporating this ligand into larger molecular structures or metal complexes, it is possible to tailor the electronic properties to create efficient ETMs. For instance, related bipyridine-containing compounds have been investigated as ETMs in OLEDs, demonstrating the potential of this chemical family.

Conversely, the 1,3-di(2-pyridyl)benzene framework can also be functionalized to enhance hole-transporting properties. The bromine atom at the 5-position of the central phenyl ring serves as a versatile synthetic handle. Through cross-coupling reactions, various electron-donating groups can be introduced at this position. This strategic functionalization can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, a key requirement for efficient hole injection and transport from the anode in an OLED or from the perovskite layer in a PSC. Research on related structures, such as 9,9'-(5-bromo-1,3-phenylene)biscarbazole, has shown that the 5-bromo-1,3-phenylene core can be a valuable component in building hole-transporting materials. mdpi.com The derivatization of this compound with suitable donor moieties could therefore lead to a new class of high-performance HTMs.

Exploration in Electrochromic and Thermally Activated Delayed Fluorescence (TADF) Devices

Electrochromic Devices:

Electrochromic materials, which change their optical properties in response to an applied voltage, are the basis for smart windows, displays, and mirrors. The development of new electrochromic materials with high contrast, fast switching speeds, and excellent stability is an active area of research. Polymers and metal complexes containing the 1,3-phenylenebis(pyridine) or related carbazole structures have shown promise in this area. For example, copolymers based on 9,9'-(5-bromo-1,3-phenylene)biscarbazole have been electrochemically synthesized and investigated for their electrochromic properties. mdpi.com These polymers exhibited distinct color changes upon oxidation and reduction. Given the structural similarity, derivatives of this compound could be explored as monomers for electropolymerization or as ligands in metal-containing electrochromic systems, potentially offering a new range of colors and performance characteristics.

Thermally Activated Delayed Fluorescence (TADF) Devices:

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient OLEDs by harvesting both singlet and triplet excitons for light emission. TADF emitters are typically designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This is often achieved by spatially separating the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) within the molecule.

The structure of this compound provides a foundation for designing TADF emitters. The dipyridylphenyl core can act as an acceptor unit. By attaching strong electron-donating groups at the 5-position (substituting the bromine atom), a donor-acceptor (D-A) type molecule can be constructed. This D-A architecture is a common strategy for inducing the necessary charge-transfer character in the excited state to achieve a small S1-T1 energy gap. While specific TADF emitters based on this exact bromo-compound are not yet widely reported, the fundamental design principles of TADF materials strongly suggest that derivatives of this compound are promising candidates for future research in this area.

Development of Novel Luminescent and Photosensitive Materials

The 1,3-di(2-pyridyl)benzene ligand, the parent structure of this compound, is a well-known "pincer" ligand in coordination chemistry. When complexed with heavy metal ions such as iridium(III) and platinum(II), the resulting organometallic complexes often exhibit strong and long-lived phosphorescence. This luminescence arises from metal-to-ligand charge transfer (MLCT) or ligand-centered excited states and has been extensively utilized in the development of phosphorescent OLEDs (PhOLEDs).

The bromine atom on the this compound ligand offers a strategic position for tuning the photophysical properties of such metal complexes. Functionalization at this site can modify the electronic nature of the ligand, thereby influencing the emission color, quantum yield, and lifetime of the resulting complex. For instance, attaching electron-donating or electron-withdrawing groups, or extending the π-conjugation through this position, can systematically shift the emission from the blue to the red part of the spectrum. Research on platinum(II) complexes with 5-π-delocalized-donor-1,3-di(2-pyridyl)benzene ligands has demonstrated that such modifications can lead to highly efficient near-infrared (NIR) emitters for OLEDs. researchgate.net

Furthermore, the introduction of a bromine atom can also influence the excited state dynamics through the heavy-atom effect, potentially enhancing intersystem crossing and leading to more efficient phosphorescence. The development of photosensitive materials, for applications such as photodynamic therapy or photocatalysis, also benefits from the long-lived triplet states characteristic of these types of metal complexes. The ability to fine-tune the ligand structure is crucial for optimizing the photosensitizing properties of the material.

While the full potential of this compound and its derivatives is yet to be fully realized, the foundational knowledge from related chemical systems strongly indicates a promising future for this compound in the design and synthesis of a new generation of advanced functional materials.

Catalytic Applications of 2,2 5 Bromo 1,3 Phenylene Dipyridine Metal Complexes

Mediated Transition Metal Catalyzed Organic Transformations

The structural framework of 2,2'-(5-Bromo-1,3-phenylene)dipyridine makes it a versatile ligand for a variety of transition metal-catalyzed organic reactions. The two pyridine (B92270) rings provide strong coordination sites for metal ions, while the phenyl backbone and the bromo substituent allow for fine-tuning of the catalyst's electronic and steric environment.

Enhanced Cross-Coupling Reactions (e.g., Heck Reactions)

While specific studies on the use of this compound complexes in Heck reactions are not extensively documented, the general principles of ligand design in palladium catalysis suggest their potential utility. The Heck reaction, a cornerstone of C-C bond formation, relies on a Pd(0)/Pd(II) catalytic cycle. The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands coordinated to the palladium center.

Complexes of palladium with bipyridine-type ligands have been shown to be effective catalysts for the Heck reaction. The nitrogen atoms of the pyridine rings can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black. The electronic properties of the ligand, influenced by the bromo substituent on the phenyl ring, can impact the oxidative addition and reductive elimination steps of the catalytic cycle. The electron-withdrawing nature of the bromine atom could potentially enhance the electrophilicity of the palladium center, which may influence the rate of migratory insertion.

Below is a representative table illustrating the potential effect of such a palladium complex in a model Heck reaction, based on typical results observed with similar functionalized bipyridine ligands.

| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Styrene | 0.1 | K₂CO₃ | DMF | >95 |

| 2 | 4-Bromoanisole | Styrene | 0.5 | K₂CO₃ | DMF | 85 |

| 3 | 4-Chloroanisole | Styrene | 1.0 | Cs₂CO₃ | DMAc | 60 |

| 4 | 4-Iodotoluene | n-Butyl acrylate | 0.1 | NaOAc | DMF | >95 |

| 5 | 4-Bromotoluene | n-Butyl acrylate | 0.5 | NaOAc | DMF | 90 |

Table 1. Representative data for a Heck-Mizoroki reaction catalyzed by a hypothetical Pd-complex of this compound.

Asymmetric Hydrogenation and Hydroformylation Reactions

The application of this compound in asymmetric catalysis would necessitate the introduction of chiral elements. While the parent ligand is achiral, its derivatives could be designed to induce enantioselectivity. For instance, the introduction of chiral substituents on the pyridine rings or the phenyl backbone could create a chiral pocket around the metal center.

In asymmetric hydrogenation , ruthenium and rhodium complexes are commonly employed. Chiral bipyridine-type ligands play a crucial role in differentiating between the two faces of a prochiral substrate. The steric bulk and electronic nature of the ligand substituents are critical in determining the enantiomeric excess (ee) of the product.

In asymmetric hydroformylation , rhodium catalysts are predominantly used. The ligand architecture influences both the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity. The bite angle of the chelating ligand is a key parameter affecting the outcome of the reaction.

A hypothetical chiral derivative of a this compound complex could offer a rigid scaffold, which is often beneficial for achieving high enantioselectivity. The bromo substituent could serve as a handle for further functionalization to introduce chirality.

| Substrate | Catalyst | S/C Ratio | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Methyl acetoacetate | [Ru(chiral-ligand)Cl₂] | 1000 | 50 atm | 50 | 12 | >99 | 98 (R) |

| Tiglic acid | [Ru(chiral-ligand)(OAc)₂] | 2000 | 20 atm | 60 | 24 | >99 | 95 (S) |

| Itaconic acid | [Rh(chiral-ligand)(COD)]BF₄ | 1000 | 10 atm | 25 | 6 | >99 | 99 (R) |

Table 2. Representative results for asymmetric hydrogenation with a hypothetical chiral complex based on a this compound scaffold.

Hydroamination/Cyclization and Other C-Heteroatom Bond Formations

The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is of great importance in organic synthesis. Metal complexes of this compound could potentially catalyze such transformations. For instance, in hydroamination reactions, late transition metal catalysts are often used to facilitate the addition of an N-H bond across a C-C multiple bond. The ligand can influence the reactivity of the metal center and the substrate, thereby controlling the efficiency and selectivity of the reaction. The bromo group on the ligand could also participate in or influence tandem catalytic cycles.

Applications in Photocatalytic Systems for Energy Conversion

The photophysical and electrochemical properties of transition metal complexes with polypyridyl ligands make them excellent candidates for photocatalysis. Iridium(III) and Ruthenium(II) complexes, in particular, have been extensively studied for their applications in light-driven chemical transformations and solar energy conversion.

Metal complexes of this compound are expected to exhibit interesting photophysical properties. The extended π-system of the ligand can lead to strong absorption in the visible region of the electromagnetic spectrum. The bromo substituent can influence the energy levels of the molecular orbitals, thereby tuning the absorption and emission properties of the complex. Furthermore, the bromine atom can facilitate intersystem crossing through the heavy-atom effect, potentially leading to higher yields of the catalytically active triplet excited state.

These properties are highly desirable for applications such as:

CO₂ Reduction: Photocatalytic reduction of carbon dioxide to valuable fuels like carbon monoxide or formic acid.

Water Splitting: As photosensitizers in systems for hydrogen production from water.

Organic Synthesis: Driving a wide range of redox-neutral or redox-active organic transformations using visible light as the energy source.

| Photocatalyst | Sacrificial Electron Donor | Solvent | Quantum Yield (Φ) | Turnover Number (TON) |

| [Ir(ppy)₂(ligand)]⁺ | BIH | MeCN/H₂O | 0.15 | >1000 |

| [Ru(bpy)₂(ligand)]²⁺ | TEOA | MeCN | 0.08 | >500 |

Table 3. Representative performance of hypothetical photocatalysts based on this compound in CO₂ reduction. (ppy = 2-phenylpyridine (B120327), bpy = 2,2'-bipyridine (B1663995), BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, TEOA = Triethanolamine)

Mechanistic Investigations into the Role of Ligand Steric and Electronic Effects on Catalytic Activity, Selectivity, and Stability

The catalytic performance of metal complexes is intricately linked to the steric and electronic properties of their ligands. For this compound, these effects can be systematically analyzed.

Steric Effects: The phenyl group connecting the two pyridine rings enforces a specific geometry and bite angle upon coordination to a metal center. This steric constraint can have a profound impact on selectivity, particularly in asymmetric catalysis where it can help create a well-defined chiral environment. The bromine atom itself adds steric bulk, which could influence the approach of substrates to the catalytic center.

Theoretical and Computational Investigations of 2,2 5 Bromo 1,3 Phenylene Dipyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and associated electronic properties.

The optimized molecular structure of 2,2'-(5-Bromo-1,3-phenylene)dipyridine can be determined by finding the minimum on the potential energy surface. This involves adjusting the molecule's geometry to achieve the lowest possible energy, yielding key data on bond lengths, bond angles, and dihedral angles. While specific DFT calculations for this exact molecule are not widely published, representative optimized parameters can be inferred from standard values and calculations on analogous structures.

Interactive Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations. Note: These are typical values expected from DFT calculations and may vary based on the specific functional and basis set used.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (pyridine) | ~1.34 Å | |

| C-H | ~1.08 Å | |

| C-Br | ~1.91 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angle | C-C-C (benzene) | ~120° |

| C-N-C (pyridine) | ~117° | |

| C-C-Br | ~120° |

| Dihedral Angle | Pyridyl-Phenyl | Variable (determines planarity) |

The electronic properties of the molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the brominated phenyl ring, while the LUMO would be distributed across the electron-deficient pyridine (B92270) rings.

Further computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) provide deeper insights. NBO analysis examines charge distribution and delocalization, such as π→π* transitions, which can be linked to properties like nonlinear optical activity. nih.gov An MEP map visually identifies the electrophilic and nucleophilic regions of a molecule, with red areas indicating negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the nitrogen lone pairs would be regions of high negative potential, while the pyridine ring hydrogens would be regions of positive potential.

Interactive Table 2: Calculated Electronic Properties for a Representative Brominated Pyridine Derivative. Note: Values are illustrative and based on typical DFT (B3LYP) results for similar molecules.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability researchgate.net |

Computational Prediction of Reactivity Patterns, Reaction Mechanisms, and Spectroscopic Signatures

Computational methods are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure derived from DFT, researchers can forecast reactivity patterns. The MEP map, for instance, predicts that the nitrogen atoms of the pyridine rings are the most likely sites for protonation or coordination to Lewis acids. The bromine atom introduces a site susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for further functionalization of the ligand scaffold. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites.

Modeling reaction mechanisms involves mapping the entire energy landscape of a reaction, including the structures and energies of reactants, products, transition states, and intermediates. This allows chemists to understand the feasibility of a proposed reaction pathway and to design catalysts or reaction conditions that favor a desired outcome.

Spectroscopic signatures can also be accurately predicted. Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to absorption bands in a UV-visible spectrum. researchgate.net For this compound, TD-DFT would likely predict strong π→π* transitions in the UV region. Furthermore, DFT calculations can compute the vibrational frequencies of the molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. nih.gov

Interactive Table 3: Predicted Characteristic Vibrational Frequencies (IR) for this compound. Note: Based on typical frequency ranges for the specified bonds from DFT calculations on related compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3100 - 3000 |

| C=C/C=N Stretch | Pyridine & Phenyl Rings | 1610 - 1450 |

| C-H In-plane Bend | Pyridine & Phenyl Rings | 1300 - 1000 |

| C-H Out-of-plane Bend | Pyridine & Phenyl Rings | 900 - 675 |

| C-Br Stretch | Bromophenyl | 650 - 550 |

Modeling of Metal-Ligand Interactions, Coordination Behavior, and Spin States

The two pyridine nitrogen atoms in a 1,3-phenylene arrangement make this compound an effective bidentate chelating ligand for a wide variety of metal ions. acs.org Computational modeling is essential for understanding the nature of the resulting coordination complexes. nih.gov DFT can be used to model the geometry of these complexes, predicting the bond lengths and angles between the metal center and the ligand. frontiersin.org

These calculations also provide the binding energy of the ligand to the metal, indicating the thermodynamic stability of the complex. By analyzing the electronic structure of the coordinated complex, researchers can understand the nature of the metal-ligand bond, including the degree of covalent versus electrostatic interaction and the extent of charge transfer. acs.org Studies on related dipyridyl and polypyridyl ligands show that such computational approaches are vital for designing complexes with specific electronic or photophysical properties. nih.govwvu.edu

For transition metal complexes, a key property is the spin state of the metal ion, which is determined by the arrangement of electrons in the d-orbitals. The ligand field created by this compound can be calculated to predict whether a complex will be high-spin or low-spin, a property that profoundly affects its magnetic and reactive characteristics. frontiersin.org

Interactive Table 4: Computational Methods for Modeling Metal-Ligand Interactions.

| Computational Task | Method(s) | Information Gained |

|---|---|---|

| Geometry Optimization | DFT | Bond lengths, bond angles, coordination geometry |

| Binding Energy Calculation | DFT with BSSE correction | Thermodynamic stability of the complex |

| Electronic Structure Analysis | NBO, Atoms in Molecules (AIM) | Nature of metal-ligand bond, charge distribution acs.org |

| Spectroscopic Prediction | TD-DFT | UV-Vis absorption spectra of the complex |

| Spin State Prediction | DFT (comparing energies of spin states) | Magnetic properties of the complex |

Molecular Dynamics Simulations and Force Field Development for Supramolecular Assemblies and Material Properties

While DFT is excellent for single molecules or small complexes, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time, such as the self-assembly of ligands or the properties of a material in the solid state. rsc.orgmdpi.com MD simulations can model how molecules of this compound might interact with each other in solution or arrange themselves in a crystal lattice, driven by non-covalent interactions like π-π stacking and halogen bonding.

The accuracy of an MD simulation depends entirely on the quality of its underlying force field. ethz.ch A force field is a set of equations and associated parameters that define the potential energy of a system as a function of its atomic coordinates. bohrium.com For a novel molecule like this compound, a specific force field must be developed. This process typically involves:

Parameter Derivation: Using high-level DFT calculations to determine equilibrium bond lengths and angles, torsional energy profiles, and atomic partial charges.

Parameterization: Fitting these derived values to the functional forms used in standard force fields (e.g., GAFF, CGenFF, or OPLS). ethz.chnih.gov

Validation: Testing the new force field by running MD simulations and comparing the results (e.g., density, heat of vaporization, radial distribution functions) against experimental data or the initial quantum mechanics calculations.

Once a reliable force field is developed, MD simulations can be used to predict bulk material properties like glass transition temperatures, diffusion coefficients, and mechanical moduli, providing a bridge between single-molecule characteristics and macroscopic behavior. bohrium.com

Interactive Table 5: General Workflow for MD Simulation of a Novel Molecule.

| Step | Description | Key Tools/Methods |

|---|---|---|

| 1. Quantum Calculations | Perform DFT calculations on the molecule and its fragments to obtain geometries, charges, and interaction energies. | Gaussian, ORCA, etc. |

| 2. Force Field Parametrization | Fit the quantum data to a classical force field functional form to generate bonded and non-bonded parameters. | Parameter fitting software, Machine Learning models ethz.ch |

| 3. System Building | Construct an initial simulation box containing multiple molecules in a solvent or as a bulk material. | Packmol, VMD |

| 4. MD Simulation | Run the simulation to evolve the system over time, solving Newton's equations of motion. | GROMACS, AMBER, NAMD |

| 5. Trajectory Analysis | Analyze the output trajectory to calculate structural, dynamic, and thermodynamic properties. | Simulation analysis tools |

Advanced Spectroscopic and Structural Characterization Techniques for Research Advancement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment, Purity Assessment, and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2'-(5-Bromo-1,3-phenylene)dipyridine in solution. Both ¹H and ¹³C NMR are employed to confirm the molecular structure, assess sample purity, and study any dynamic processes.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region is expected to show a complex series of multiplets corresponding to the protons on the central brominated phenyl ring and the two pyridine (B92270) rings. The integration of these signals confirms the presence of the expected 11 protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, this technique is crucial for confirming the connectivity of the carbon skeleton. The carbon atom attached to the bromine atom (C-Br) would exhibit a characteristic chemical shift, and the signals for the pyridine and phenyl carbons would appear in the expected aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine (ortho to N) | 8.6 - 8.8 | 149 - 151 |

| Pyridine (meta to N) | 7.3 - 7.5 | 123 - 125 |

| Pyridine (para to N) | 7.8 - 8.0 | 136 - 138 |

| Phenyl (ortho to Br) | 7.9 - 8.1 | 132 - 134 |

| Phenyl (para to Br) | 8.2 - 8.4 | 130 - 132 |

| Phenyl (C-Br) | - | 122 - 124 |

Single Crystal X-ray Crystallography for Definitive Solid-State Structure Determination and Bonding Analysis

Single Crystal X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. This powerful technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions. rigaku.com

The crystal structure of this compound has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 272856. nih.gov The analysis confirms the connectivity of the two pyridine rings to the central bromophenyl unit at positions 1 and 3. The data reveals the planarity of the aromatic rings and the dihedral angles between them, which are influenced by steric hindrance and crystal packing forces. This definitive structural information is vital for computational modeling and for understanding the structure-property relationships of materials derived from this compound.

Table 2: Representative Bond Lengths and Angles from X-ray Crystallography Note: These are typical values for similar chemical fragments and are confirmed by single-crystal X-ray analysis.

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å |

| C-N (pyridine) | 1.33 - 1.35 Å |

| C-Br | ~1.90 Å |

| C-C-C (phenyl) | ~120° |

| C-N-C (pyridine) | ~117° |

Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry) for Redox Behavior Analysis and Energy Level Determination

Electrochemical methods such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to investigate the redox properties of this compound. These techniques are particularly important when evaluating the compound's potential for use in electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells.

By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. researchgate.netpdx.edu The HOMO level is related to the onset of oxidation, while the LUMO level is related to the onset of reduction. The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of the material. The pyridine units act as electron-withdrawing groups, which is expected to influence the compound's electron affinity and redox stability.

Mass Spectrometry (e.g., ESI-MS, HRMS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental tool for confirming the molecular identity of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₆H₁₁BrN₂. The experimentally measured monoisotopic mass should match the calculated value of 310.01056 Da. nih.gov

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural confirmation. raco.cat For this compound, characteristic fragmentation would likely involve the loss of the bromine atom or cleavage of the bonds connecting the pyridine rings to the central phenyl ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₆H₁₁BrN₂]⁺ | 310/312 |

| Loss of Br | [C₁₆H₁₁N₂]⁺ | 231 |

| Pyridyl-phenyl cation | [C₁₁H₈N]⁺ | 154 |

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)) for Electronic, Vibrational, and Surface Characterization

A comprehensive understanding of this compound requires the use of several complementary spectroscopic techniques.

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic system of the phenyl and pyridine rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the characteristic vibrational modes of the functional groups present in the molecule. The spectrum provides evidence for the C-H, C=C, and C=N bonds of the aromatic rings, as well as the C-Br stretching vibration.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material. For this compound, XPS can confirm the presence of carbon, nitrogen, and bromine and provide insight into their bonding environments.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H Bending | 750 - 900 |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are critical for evaluating the stability of this compound at elevated temperatures, which is a key consideration for its application in electronic devices and materials science.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis determines the decomposition temperature of the compound, revealing its thermal stability. A high decomposition temperature indicates good thermal robustness.

Differential Scanning Calorimetry (DSC): DSC detects heat flow changes in a sample during thermal transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. It can also reveal other phase transitions, such as crystallization or glass transitions, providing a full picture of the material's thermal behavior.

Potential Biological and Biomedical Research Avenues

Investigation of Related Dipyridine Derivatives for Biological Activity (e.g., Anticancer Potential of Arylboronate Analogues)

The dipyridine scaffold is a key component in many biologically active molecules. The inherent cytotoxicity of polypyridyl ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, has been noted, though the precise mechanisms and structure-activity relationships are still under investigation. These compounds are known to bind metal ions, which can influence their biological effects.

Research into derivatives of similar scaffolds has revealed significant anticancer potential. For instance, various phenanthridine (B189435) derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. nih.gov One such derivative, 8a , demonstrated broad-spectrum anti-proliferative activity. nih.gov Mechanistic studies suggested that this compound could inhibit both DNA topoisomerase I and II, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, the introduction of different functional groups to the core structure can significantly impact biological activity. For example, novel vindoline-piperazine conjugates have been synthesized and tested, with some showing low micromolar growth inhibition against various cancer cell lines. mdpi.com Specifically, a derivative containing a 4-trifluoromethylphenyl substituent proved highly effective against several types of cancer. mdpi.com

While direct studies on arylboronate analogues of 2,2'-(5-Bromo-1,3-phenylene)dipyridine are not prominent, the general strategy of using boronic acid derivatives in anticancer research is well-established, suggesting a viable path for future synthesis and evaluation.

Table 1: Examples of Biologically Active Dipyridine-Related Derivatives

| Compound/Derivative Class | Biological Activity/Finding | Reference |

| Phenanthridine Derivative 8a | Exhibited significant cytotoxic activity against MCF-7 cells with an IC50 value of 0.28 μM. nih.gov | nih.gov |

| Vindoline-Piperazine Conjugate 17 | Highly effective against several cancer types, with a -84.40% growth rate on the KM12 colon cancer cell line. mdpi.com | mdpi.com |

| Vindoline-Piperazine Conjugate 28 | Showed high efficacy and selectivity against colon cancer (COLO-205, -90.33%) and melanoma (SK-MEL-5, -92.46%). mdpi.com | mdpi.com |

Exploration of Metal Complexes of this compound for Bioinorganic Applications

The dipyridine moiety is an excellent chelating ligand for a variety of transition metals, and the resulting metal complexes often exhibit unique photophysical and biological properties not seen in the free ligand. The exploration of metal complexes of This compound represents a significant area of potential research.

Ruthenium Complexes: Ruthenium polypyridyl complexes are widely studied for their potential as photosensitizers in photodynamic therapy (PDT) and as anticancer agents. researchgate.netnih.gov These complexes can generate reactive oxygen species (ROS) upon light irradiation, leading to cytotoxicity in cancer cells. nih.gov For example, ruthenium(II) complexes containing 2,2'-bipyridine and halogen-substituted salicylate (B1505791) ligands have demonstrated antiproliferative effects against MCF-7 and U-118MG cell lines. mdpi.com The unique optical and electronic properties of ruthenium complexes also make them suitable for applications in bioanalysis and bioimaging. nih.gov

Rhodium and Iridium Complexes: Rhodium(III) complexes, often considered kinetically inert, can be rendered more reactive towards biological targets by incorporating appropriate ligands. sci-hub.se These complexes have been investigated for their anticancer and antimetastatic properties. rsdjournal.org Cyclometalated rhodium(III) complexes, in particular, are of interest for developing enzyme inhibitors. sci-hub.se

Iridium(III) complexes are also promising candidates for biomedical applications. nih.gov Their unique photophysical properties are being exploited for photodynamic therapy, photothermal therapy, and bioimaging. nih.gov Complexes with ligands like 2-phenylpyridine (B120327) can be functionalized to target specific organelles within cells, such as mitochondria and lysosomes. nih.gov Dipyrrinato-iridium(III) complexes, for instance, have been developed as photosensitizers for PDT and antimicrobial photodynamic inactivation. nih.gov

Table 2: Bioinorganic Applications of Related Dipyridine Metal Complexes

| Metal Complex Type | Application | Key Findings | Reference |

| Ruthenium(II) tris(2,2'-bipyridyl) | Photodynamic Therapy | Showed excellent cytotoxic ability against L6 cells and produced reactive oxygen species upon light irradiation. nih.gov | nih.gov |

| Bipyridine Ruthenium(II) with Salicylates | Anticancer Activity | Demonstrated antiproliferative effects against MCF-7 (breast cancer) and U-118MG (glioma) cell lines. mdpi.com | mdpi.com |

| Rhodium(III) Pyridocarbazole Complexes | Enzyme Inhibition | Acted as potent inhibitors of Pim1 kinase, a target in cancer therapy. sci-hub.se | sci-hub.se |

| Dipyrrinato-Iridium(III) Complexes | Photodynamic Therapy | Synthesized for use as photosensitizers in PDT and antimicrobial photodynamic inactivation. nih.gov | nih.gov |

Design and Synthesis of Functionalized Architectures for Drug Delivery and Biomedical Imaging

The core structure of This compound can be chemically modified to create more complex, functionalized architectures for targeted drug delivery and advanced biomedical imaging.

The concept of using functional ligands to target specific receptors overexpressed on cancer cells is a cornerstone of modern drug delivery design. nih.gov Ligands such as folic acid, hyaluronic acid, peptides, and antibodies can be conjugated to a drug or a drug carrier to enhance selectivity. nih.govmdpi.com The dipyridine scaffold of the title compound provides a versatile platform for such functionalization. The bromine atom, for example, can be replaced or modified through various cross-coupling reactions to attach targeting moieties or linkers for conjugation to nanoparticles.

Particle-based delivery systems, such as nanoparticles and polymersomes, offer a promising approach for therapeutic delivery. nih.gov These systems can be engineered to have specific sizes and surface properties, and can be functionalized with multiple ligand types to improve targeting efficiency. nih.gov The dipyridine ligand itself, or its metal complexes, could be incorporated into or onto the surface of such nanovectors. For example, yttrium complexes have been used to create block copolymers of poly(2-vinylpyridine), which can self-assemble into micelles and polymersomes, acting as responsive cargo carriers. acs.org

In the realm of biomedical imaging, iridium(III) complexes with functionalized ligands have been developed as probes for detecting specific analytes and for imaging various cellular organelles. nih.gov The development of near-infrared (NIR) emitting iridium(III) complexes is particularly valuable as it allows for deeper tissue penetration and reduced autofluorescence, enhancing imaging sensitivity in living systems. nih.gov By strategically modifying the ligands around the metal center, the photophysical properties of these complexes can be fine-tuned for specific imaging applications.

Future Outlook and Emerging Research Directions

Development of Novel and Sustainable Synthetic Pathways for Highly Functionalized Ligands

The future synthesis of 2,2'-(5-Bromo-1,3-phenylene)dipyridine and its derivatives is geared towards efficiency, sustainability, and increased functional complexity. Traditional multi-step synthetic routes are often plagued by low yields and the use of hazardous reagents. Emerging research focuses on overcoming these limitations.

One promising avenue is the adoption of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force (grinding or milling) to drive chemical reactions. researchgate.netscielo.brscielo.br This approach aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of toxic solvents. scielo.brscielo.br For instance, the synthesis of related imidazo[1,2-a]pyridine (B132010) frameworks has been successfully demonstrated using manual grinding and vortex mixing, offering a robust, atom-economic, and energy-efficient alternative to conventional methods. researchgate.netscielo.br

Another key direction is the late-stage functionalization of the pre-formed ligand scaffold. This allows for the introduction of diverse functional groups onto the phenylene or pyridine (B92270) rings, enabling fine-tuning of the ligand's electronic and steric properties. Techniques like C-H bond activation are becoming instrumental, allowing for direct and selective modification of the ligand backbone, thereby bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov

| Synthetic Approach | Key Advantages | Relevant Principles |

| Mechanochemistry | Solvent-free, energy-efficient, high atom economy, reduced waste. researchgate.netscielo.br | Green Chemistry, Waste Prevention, Energy Efficiency. scielo.br |

| C-H Activation | Reduces synthetic steps, allows for late-stage functionalization. | Atom Economy, Reduce Derivatives. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Safer Chemistry, Real-time Pollution Prevention. |

Exploration of New Metal-Ligand Combinations for Enhanced Performance in Catalysis and Materials

While this compound and similar pincer ligands have been successfully complexed with precious metals like ruthenium, palladium, and platinum, a significant future trend is the exploration of complexes with earth-abundant, first-row transition metals. researchgate.netacs.org Metals such as iron, manganese, and cobalt are more sustainable and cost-effective alternatives. illinois.edu The rigid, tridentate coordination of pincer ligands provides exceptional stability to these metal centers, enabling them to perform in catalytic applications where they might otherwise be unstable. nih.govmdpi.com

The strongly-donating nature of pincer ligands can enforce low-spin configurations on first-row transition metals, preventing undesirable one-electron reactivity and promoting predictable two-electron pathways common for precious metals. illinois.edu Research into pyridine-bis(imine) (PDI) iron and cobalt catalysts, for example, has demonstrated their remarkable activity in olefin polymerization. acs.org Similarly, manganese complexes with NNN-pincer ligands are being investigated for their biological and catalytic activities. mdpi.com The bromo-substituent on the this compound backbone serves as a key site for modification, allowing chemists to systematically tune the ligand's electronic properties to stabilize specific oxidation states of these earth-abundant metals for targeted catalytic reactions.

| Metal Type | Rationale for Exploration | Potential Applications |

| Iron (Fe) | Earth-abundant, low toxicity, versatile redox chemistry. illinois.edu | Olefin polymerization, hydrogenation, CO2 reduction. mdpi.comacs.org |

| Manganese (Mn) | Low toxicity, unique electronic states, bioactive complexes. mdpi.com | Oxidation catalysis, anticancer agents, antimicrobial materials. mdpi.com |

| Nickel (Ni) | Cost-effective, active in cross-coupling and polymerization. researchgate.net | C-O and C-N coupling, sustainable synthesis. nih.gov |

| Cobalt (Co) | Active in hydroformylation and polymerization. acs.org | Linear α-olefin synthesis, hydrofunctionalization. illinois.eduacs.org |

Integration into Multi-Component Systems and Hybrid Materials for Synergistic Properties